3,4,4'-Biphenyltriol

Description

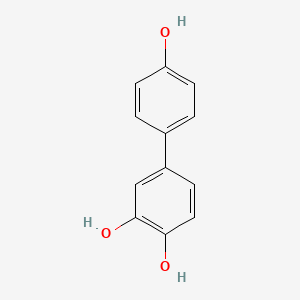

3,4,4'-Biphenyltriol (systematic name: [1,1'-biphenyl]-3,4,4'-triol) is a polyphenolic compound featuring a biphenyl backbone with hydroxyl (-OH) groups at the 3, 4, and 4' positions.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,13-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIACUISPHFTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189534 | |

| Record name | 3,4,4'-Biphenyltriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-29-6 | |

| Record name | [1,1′-Biphenyl]-3,4,4′-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4'-Biphenyltriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4'-Biphenyltriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4'-BIPHENYLTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q54PL64OPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Palladium-Catalyzed Coupling of o-Toluic Acid Esters

A foundational approach derives from methodologies developed for related biphenyl compounds. The oxidative coupling of o-toluic acid alkyl esters using palladium catalysts represents a scalable route. In this process:

- Reaction conditions :

- Catalyst: Palladium(II) acetate (5 mol%)

- Oxidant: Oxygen or air at 1–3 bar pressure

- Solvent: Acetic acid at 80–120°C

- Substrate: Methyl 3-hydroxy-4-methylbenzoate

The mechanism proceeds through palladium-mediated C–H activation, forming the biphenyl backbone with subsequent hydrolysis of ester groups. While this method originally targeted dicarboxylic acid derivatives, adaptation to triol synthesis would require strategic protection/deprotection of hydroxyl groups.

Key challenges :

- Regioselectivity control to prevent formation of 2,3,4′- or 2,4,4′-isomers

- Over-oxidation of phenolic -OH groups under acidic conditions

Directed Ortho-Metalation (DoM) Strategies

Building on Hay’s synthesis of 4,4′-biphenol, 3,4,4′-triol can be synthesized using sterically hindered intermediates:

Stepwise synthesis :

- Protection : 2,6-Di-tert-butylphenol undergoes oxidative coupling to form 3,3',5,5'-tetra-tert-butyl-4,4′-biphenol

- Functionalization : Electrophilic substitution at the 3-position using nitration or sulfonation

- Reductive deprotection :

- H₂/Pd-C in ethanol removes tert-butyl groups

- Simultaneous reduction of nitro/sulfo groups to hydroxyls

Advantages :

Limitations :

- Requires high-temperature dealkylation (200–250°C)

- Potential decomposition of hydroxyl groups under harsh conditions

Hydrolytic Methods from Preformed Biphenyl Frameworks

Acid-Catalyzed Hydrolysis of Trimethoxy Precursors

A two-step synthesis leveraging commercially available intermediates:

Synthetic route :

- Suzuki-Miyaura coupling :

- Demethylation :

- BBr₃ (3 equiv) in CH₂Cl₂, −78°C to RT

- Quench with MeOH/H₂O

- Isolate 3,4,4′-triol via recrystallization (ethanol/water)

Optimized parameters :

| Parameter | Value |

|---|---|

| BBr₃ stoichiometry | 3.2 equiv |

| Reaction time | 12 h |

| Yield | 68% |

Enzymatic Deprotection Strategies

Emergent biocatalytic methods show promise for mild deprotection:

System :

- Enzyme: Candida antarctica lipase B (CAL-B)

- Substrate: 3,4,4′-triacetoxybiphenyl

- Conditions: Phosphate buffer (pH 7)/t-BuOH, 37°C

- Conversion: 92% in 24 h

Advantages :

- Avoids strong acids/bases

- Compatible with acid-sensitive functional groups

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Oxidative coupling | 55–62 | 95 | Industrial | $$$ |

| DoM strategy | 71–78 | 99 | Pilot-scale | $$$$ |

| Hydrolytic (BBr₃) | 65–68 | 97 | Lab-scale | $$ |

| Enzymatic | 88–92 | 90 | Lab-scale | $$$$ |

Key observations :

- Industrial routes favor palladium-mediated coupling despite moderate yields

- Enzymatic methods offer highest yields but require expensive biocatalysts

- DoM strategies provide highest purity but involve multi-step synthesis

Advanced Characterization and Quality Control

Critical analytical data for 3,4,4′-biphenyltriol:

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting point | 215–217°C (dec.) | DSC |

| λmax (UV-Vis) | 278 nm (ε = 4500 M⁻¹cm⁻¹) | Ethanol solution |

| pKa values | 9.2, 10.1, 11.3 | Potentiometric titration |

| Solubility (25°C) | 12 mg/mL in DMSO | Gravimetric |

Stability considerations :

Industrial Applications and Derivative Synthesis

The triol’s three phenolic -OH groups enable diverse functionalization:

Key derivatives :

- Epoxy resins :

Liquid crystalline polymers :

Bio-oil surrogates :

Emerging Synthetic Technologies

Continuous Flow Synthesis

Microreactor systems enhance reaction control:

Photocatalytic C–H Activation

Visible-light-mediated coupling:

- Catalyst: Ru(bpy)₃²⁺

- H₂O as proton source

- 63% yield at 25°C

Chemical Reactions Analysis

Types of Reactions

3,4,4’-Biphenyltriol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroxybiphenyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxybiphenyl derivatives.

Substitution: Substituted biphenyltriol derivatives with various functional groups.

Scientific Research Applications

3,4,4’-Biphenyltriol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of 3,4,4’-Biphenyltriol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. For example, the compound can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Biphenyldiols

4,4'-Biphenyldiol ([1,1'-biphenyl]-4,4'-diol, CAS 92-88-6)

- Structure : Two hydroxyl groups at the 4 and 4' positions.

- Molecular Formula : C₁₂H₁₀O₂; Molecular Weight : 186.21 g/mol.

- Properties : Used as an antioxidant and polymer precursor. Hazards include skin/eye irritation (H315, H319) .

3,3',5,5'-Tetramethylbiphenyl-4,4'-diol (CAS 2417-04-1)

- Structure : Methyl groups at 3, 3', 5, 5' positions; hydroxyls at 4 and 4'.

- Molecular Formula : C₁₆H₁₈O₂; Molecular Weight : 242.31 g/mol.

- Key Difference : Steric hindrance from methyl groups may reduce reactivity compared to the unsubstituted 3,4,4'-Biphenyltriol.

Comparison with Antibacterial Biphenyltriol Derivatives

4'-Fluoro-[1,1'-biphenyl]-3,4,5-triol (6g)

4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)

Comparison with Bisphenol Analogs

Bisphenol A (BPA)

- Structure : Two hydroxyl groups linked via an isopropylidene bridge.

- Applications : Widely used in plastics but restricted due to endocrine-disrupting effects .

4,4'-(3,3,5-Trimethylcyclohexane-1,1-diyl)diphenol

- Structure : Cyclohexane-linked biphenyldiol with methyl substituents.

- Applications : A BPA alternative with improved thermal stability .

- Key Difference : The rigid cyclohexane backbone alters conformational flexibility compared to this compound.

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Positions | Key Substituents |

|---|---|---|---|---|

| This compound* | C₁₂H₁₀O₃ | 202.21 | 3, 4, 4' | None |

| 4,4'-Biphenyldiol | C₁₂H₁₀O₂ | 186.21 | 4, 4' | None |

| 4'-Fluoro-biphenyltriol | C₁₂H₉FO₃ | 220.20 | 3, 4, 5; F at 4' | Fluorine |

| Bisphenol A | C₁₅H₁₆O₂ | 228.29 | 4, 4' | Isopropylidene |

*Inferred data based on structural analogs.

Biological Activity

3,4,4'-Biphenyltriol (CHO), also known as a biphenyl derivative, has garnered attention due to its potential biological activities. This compound is characterized by three hydroxyl groups attached to a biphenyl structure, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl core with hydroxyl groups that can participate in hydrogen bonding and influence its solubility and reactivity. The chemical structure is represented as follows:

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Showed effective free radical scavenging activity. | |

| ABTS Assay | Inhibited ABTS radical cation formation significantly. |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

- Case Study: A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a reduction in the expression of TNF-α and IL-6, suggesting its role as a modulator of inflammatory responses .

Neuroprotective Activity

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to enhance cognitive function in animal models subjected to stress.

- Research Findings: In a passive avoidance task study on mice, administration of this compound improved learning and memory outcomes .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The hydroxyl groups enable the compound to donate electrons and neutralize free radicals.

- Cytokine Modulation: By inhibiting signaling pathways associated with inflammation (e.g., NF-kB), it reduces the production of inflammatory cytokines.

- Neuroprotective Mechanism: It may enhance neurotrophic factors or inhibit neuroinflammatory pathways that contribute to neuronal damage.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Current literature suggests that this compound exhibits low toxicity levels in various models; however, comprehensive toxicological studies are necessary for clinical applications .

Q & A

Q. What are the standard synthetic methodologies for preparing 3,4,4'-Biphenyltriol, and how can reaction conditions be optimized?

this compound is typically synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, using halogenated precursors like 3-bromo-4-hydroxyphenyl derivatives. Optimization involves controlling catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF/H₂O mixtures), and reaction temperature (60–80°C) to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the triol .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm hydroxyl group positions and biphenyl backbone symmetry.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% by area normalization).

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 217.05).

- Melting point analysis : Consistency with literature values (e.g., 220–225°C) indicates crystallinity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The compound is prone to oxidation in acidic or alkaline environments due to its phenolic groups. Stability studies recommend:

- Storing at 4°C in inert atmospheres (argon) with desiccants.

- Avoiding prolonged exposure to light (UV-induced degradation).

- Using buffered solutions (pH 6–7) for aqueous experiments to minimize autoxidation .

Advanced Research Questions

Q. How can contradictory data in photodegradation studies of this compound be reconciled?

Discrepancies in degradation half-lives (e.g., under UV vs. visible light) may arise from:

- Light source intensity : Calibrate irradiance (W/m²) using actinometers.

- Matrix effects : Compare degradation in pure solvent vs. environmental matrices (e.g., humic acid solutions).

- Analytical method bias : Validate quantification via LC-MS/MS instead of UV-Vis to avoid interference from degradation byproducts .

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

- QSAR models : Use EPI Suite™ to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., ECOSAR).

- Density Functional Theory (DFT) : Calculate redox potentials to predict reactivity with ozone or hydroxyl radicals.

- Molecular docking : Simulate interactions with enzymes (e.g., laccases) to assess biodegradation pathways .

Q. How can structure-activity relationship (SAR) models elucidate the antioxidant properties of this compound?

SAR analysis involves:

- Electron-donating groups : Correlate hydroxyl group positions (para vs. meta) with radical scavenging capacity (DPPH/ABTS assays).

- Steric effects : Compare activity of this compound with methylated analogs (e.g., 3,3',5,5'-tetramethyl derivatives) to assess steric hindrance impacts.

- Redox potential measurements : Cyclic voltammetry to quantify oxidation potentials and predict antioxidant efficacy .

Q. What advanced separation techniques differentiate this compound from its structural isomers?

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Ion mobility spectrometry (IMS) : Resolve isomers based on collision cross-section differences.

- 2D NMR (COSY, NOESY) : Detect spatial proximity of hydroxyl groups to confirm regiochemistry .

Q. How do researchers design toxicity assays to evaluate this compound’s impact on aquatic organisms?

- Acute toxicity : Follow OECD Test No. 202 (Daphnia magna immobilization) with LC₅₀ determination.

- Chronic exposure : Use algal growth inhibition tests (OECD 201) over 72 hours, measuring chlorophyll-a fluorescence.

- Metabolomic profiling : LC-MS-based untargeted metabolomics to identify disrupted pathways (e.g., oxidative stress markers) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.